molecular formula C4H12SSi B1293539 Trimethyl(methylthio)silane CAS No. 3908-55-2

Trimethyl(methylthio)silane

Cat. No. B1293539
CAS RN: 3908-55-2
M. Wt: 120.29 g/mol
InChI Key: JDYCDPFQWXHUDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related silicon compounds involves various strategies, such as the thermal reaction of dihydrosilane with elemental sulfur, reaction with sulfur, or reduction followed by addition of sulfur . Additionally, the synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane as a reagent for Hiyama cross-coupling reactions and the generation of tris(trimethylsilyl)silane as a radical-based reducing agent demonstrate the versatility of silicon compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of diaryltetrathiasilolanes has been determined by X-ray crystallographic analysis . Similarly, the microwave spectra of isotopic species of trimethyl silane have been measured to calculate structural parameters, revealing the equilibrium conformation and providing information about the barrier to internal rotation .

Chemical Reactions Analysis

Silicon compounds exhibit a range of reactivities. For instance, desulfurization of diaryltetrathiasilolanes can afford compounds with silicon-sulfur double bonds, which can dimerize at room temperature . Trimethylphenylthiosilane catalyzes addition reactions to various unsaturated systems , and trimethyl(2-methylenebut-3-yn-1-yl)silane derivatives undergo carboxylation and cyclization with carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon compounds are diverse. The first stable silanethione was found to be thermally stable under inert gas up to its melting point and exhibited characteristic UV and Raman spectroscopy features . The dipole moment of trimethyl silane has been measured, and its structural changes upon methylation and fluorination have been discussed . The reactivity of tris(trimethylsilyl)silane as a reducing agent and its absolute rate constants for reactions with various organic compounds have been measured .

Safety And Hazards

Trimethyl(methylthio)silane is classified as a flammable liquid, and it may cause skin and eye irritation, as well as respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

trimethyl(methylsulfanyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12SSi/c1-5-6(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYCDPFQWXHUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063231
Record name Silane, trimethyl(methylthio)-
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Molecular Weight

120.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethyl(methylthio)-

CAS RN

3908-55-2
Record name Trimethyl(methylthio)silane
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Record name Silane, trimethyl(methylthio)-
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Record name Silane, trimethyl(methylthio)-
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Record name Silane, trimethyl(methylthio)-
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Record name Trimethyl(methylthio)silane
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Record name Trimethyl(methylthio)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
GKS Prakash, D Hoole, DS Ha, J Wilkinson, GA Olah - Arkivoc, 2002 - arkat-usa.org
Aryl methyl and aryl phenyl sulfides were prepared by the reaction of arenediazonium tetrafluoroborates with trimethyl (methylthio)-and trimethyl (phenylthio) silanes, respectively. In the …
Number of citations: 9 www.arkat-usa.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
S Hanessian, Y Guindon - Carbohydrate Research, 1980 - Elsevier
The formation and cleavage of the glycosidic linkage are processes whose paramount importance is, perhaps, surpassed only by the efficiency with which such events take place in …
Number of citations: 158 www.sciencedirect.com
A Marra, P Sinaÿ - Carbohydrate research, 1989 - Elsevier
Abstract Treatment of methyl 5-acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-β-d-glycero-d-galacto-2-nonulopyranosonate (1) severally with thiophenol, phenylmethanethiol, and …
Number of citations: 260 www.sciencedirect.com
L Zhou, M Zhang, Y Wang, RG Dorfman… - Inflammatory bowel …, 2018 - academic.oup.com
Background Inflammatory bowel disease (IBD)–associated dysbiosis is characterized by a loss of Faecalibacterium prausnitzii, whose supernatant exerts an anti-inflammatory effect. …
Number of citations: 262 academic.oup.com
Y Tanabe, K Kanao, Y Miyake, Y Nishibayashi - Organometallics, 2009 - ACS Publications
Thiolato-bridged dibromo- and diiododiruthenium complexes [{Cp*RuX(μ-SR)} 2 ] (X = Br, I; R = Me, i Pr) have been prepared and characterized by X-ray analysis. Examination of their …
Number of citations: 26 pubs.acs.org
RK Harris, B Lemarie - Journal of Magnetic Resonance (1969), 1976 - Elsevier
… This note reports NMR results for trimethyl methylthio silane, Me,SiSMe (I), and tris(trimethylsilyl)amine, (Me,Si),N (IQ following publication (2) of work on a range of trimethylsilyl …
Number of citations: 20 www.sciencedirect.com
A Hasegawa, H Ogawa, M Kiso - Carbohydrate research, 1992 - Elsevier
A position isomer of ganglioside GD 3 has been synthesized in which N-acetylneuraminic acid (Neu5Ac) is linked α-glycosidically at C-9 of the Neu5Ac residue of the ganglioside GM 3 …
Number of citations: 13 www.sciencedirect.com
T Terada, M Kiso, A Hasegawa - Carbohydrate research, 1994 - Elsevier
Analogues of sialyl-lactotetraosylceramide, sialyl-neolactotetraosylceramide, and sialyl Lewis X ganglioside, in which theN-acetylneuraminic acid residue is replaced by a 3-deoxy-d-…
Number of citations: 35 www.sciencedirect.com
A Hasegawa, T Ando, M Kato, H Ishida, M Kiso - Carbohydrate research, 1994 - Elsevier
Methyl thioglycoside derivatives of 2-, 3-, and 4-deoxy-l-fucopyranose have been prepared as glycosyl donors for the synthesis of sialyl Le x ganglioside analogues containing modified …
Number of citations: 11 www.sciencedirect.com

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